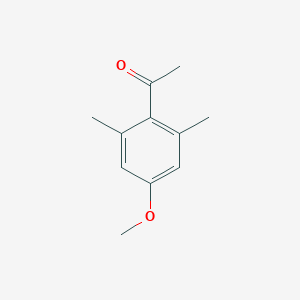

1-(4-Methoxy-2,6-dimethylphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Methoxy-2,6-dimethylphenyl)ethanone” is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .

Molecular Structure Analysis

The molecular structure of “1-(4-Methoxy-2,6-dimethylphenyl)ethanone” consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C12H16O2/c1-8-5-11(7-14-4)6-9(2)12(8)10(3)13/h5-6H,7H2,1-4H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methoxy-2,6-dimethylphenyl)ethanone” are as follows :

Applications De Recherche Scientifique

Lignin Model Compound Studies

The study by Yokoyama (2015) on the acidolysis of lignin model compounds, including those with methoxy groups, highlights the importance of understanding the chemical behavior of methoxy-substituted phenyl compounds in the context of lignin degradation. This research is crucial for advancing biomass conversion technologies, potentially impacting biofuel production and materials science (Yokoyama, 2015).

Pharmacological Activities of Paeonol Derivatives

Wang et al. (2020) review the structure modification of paeonol, a compound related to methoxy-phenyl-ethanones, and its derivatives, showing a wide range of pharmacological activities. Such studies underscore the relevance of methoxy-substituted compounds in drug discovery, particularly for their anti-inflammatory and antioxidant properties (Wang et al., 2020).

Treatment of Organic Pollutants

Husain & Husain (2007) discuss the role of enzymes and redox mediators in degrading recalcitrant organic pollutants, including those involving methoxy-substituted compounds. This research has implications for environmental remediation and the treatment of industrial effluents, pointing to the utility of such compounds in enhancing degradation efficiency (Husain & Husain, 2007).

Synthesis and Applications of Hydroxycoumarins

Yoda et al. (2019) review the chemistry of hydroxycoumarins, detailing synthesis methods that often use methoxy-phenyl-ethanone derivatives as starting materials. The diverse applications of hydroxycoumarins in organic synthesis, materials science, and as pharmaceutical intermediates highlight the importance of methoxy-substituted phenyl compounds (Yoda et al., 2019).

Propriétés

IUPAC Name |

1-(4-methoxy-2,6-dimethylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-5-10(13-4)6-8(2)11(7)9(3)12/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQOGGQUEVRUSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-2,6-dimethylphenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Vinylphenyl)vinyl]naphthalene](/img/structure/B371629.png)

![2,2'-Bis[2-(4-methylphenyl)vinyl]-1,1'-biphenyl](/img/structure/B371632.png)

![4-Methyltricyclo[5.2.1.0~2,6~]dec-8-ene-3,4-diol](/img/structure/B371633.png)

![4,5-Dibromotricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B371636.png)

![Ethyl 4-phenyl-3-[(phenylacetyl)oxy]-3-butenoate](/img/structure/B371642.png)

![1,1,3,3,6,6-Hexamethyl-5-oxo-5lambda4-thia-7,8-diazaspiro[3.4]oct-7-en-2-one](/img/structure/B371643.png)

![N-[(2-methylphenyl)(sulfinyl)methyl]-N-phenylamine](/img/structure/B371645.png)